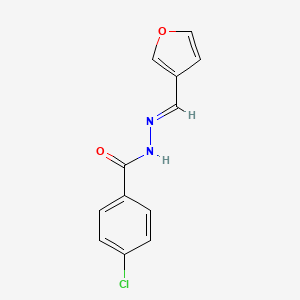
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as Ro 40-5967, is a chemical compound that belongs to the class of phenols and isoquinolines. This compound has been the subject of extensive research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 is not fully understood. However, it has been proposed that 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 acts as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the observed neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of neuronal activity. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has also been shown to reduce the levels of glutamate, which is a neurotransmitter that can be toxic to neurons in high concentrations. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
One advantage of using 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 in lab experiments is its potency. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have a high affinity for the GABAA receptor, which means that it can produce a significant effect at low concentrations. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has a long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 is its potential for off-target effects. Due to its high affinity for the GABAA receptor, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may also interact with other receptors in the brain, leading to unintended effects.
将来の方向性
There are a number of future directions for research on 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may have potential applications in pain management. Further research is needed to fully understand the mechanism of action of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 and to identify any potential side effects or limitations. Finally, the development of more potent and selective compounds based on 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 may lead to the discovery of new therapeutic agents for a range of neurological disorders.
合成法
The synthesis method of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 3,4-dihydro-2(1H)-isoquinolinemethanol in the presence of a reducing agent. The reaction yields 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 as a white solid with a melting point of 222-224°C.
科学的研究の応用
4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has also been found to have anticonvulsant properties and is being investigated as a potential treatment for epilepsy. Additionally, 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol 40-5967 has been shown to have analgesic effects and is being studied for its potential use in pain management.
特性
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-21-16-9-15(18)8-14(17(16)20)11-19-7-6-12-4-2-3-5-13(12)10-19/h2-5,8-9,20H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXHQWIVLIAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCC3=CC=CC=C3C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)